molecular formula C20H13BrClN3O5S B2721288 Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-91-9

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2721288
CAS No.: 851950-91-9
M. Wt: 522.75
InChI Key: RCFSVKKFOGCCBA-UHFFFAOYSA-N
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Description

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C20H13BrClN3O5S and its molecular weight is 522.75. The purity is usually 95%.
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Biological Activity

Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Bromine Substitution : The presence of bromine enhances the compound's reactivity.
  • Chlorophenyl Group : This substituent may influence the compound's biological interactions.
  • Thienopyridazine Core : This bicyclic structure is known for various biological activities.

The molecular formula is C20H12BrClN2O4C_{20}H_{12}BrClN_2O_4 with a molecular weight of 459.7 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives containing furan and carboxamide groups have been reported to possess significant antibacterial and antifungal properties. This compound may demonstrate similar effects by disrupting bacterial cell walls or inhibiting essential enzymes .

Anti-inflammatory Effects

Compounds with brominated furan moieties have been linked to anti-inflammatory activities. The mechanism often involves the modulation of inflammatory cytokines and pathways, suggesting that this compound could be evaluated for its potential to reduce inflammation in various models .

Anticancer Activity

The thienopyridazine framework has shown promise in cancer research. Studies on related compounds indicate that they can inhibit key pathways involved in tumor growth and proliferation. For example, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the micromolar range for PI3Kα inhibitors . This suggests that this compound may also exert anticancer effects through similar mechanisms.

Toxicity Studies

Preliminary toxicity assessments are crucial for understanding the safety profile of new compounds. For instance, studies on related compounds have indicated low toxicity levels (LD50 > 1200 mg/kg), which is promising for further development . Comprehensive toxicity evaluations will be necessary to establish safe dosage levels for therapeutic use.

Table of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntimicrobialTBD
Similar Thienopyridazine DerivativePI3Kα Inhibitor0.091
Furan-based CompoundAnti-inflammatoryTBD

Case Study: Anticancer Activity

In a study investigating the anticancer properties of thienopyridazine derivatives, researchers found that certain modifications led to enhanced inhibitory effects on cancer cell proliferation. The study measured the effectiveness of these compounds against several human cancer cell lines, revealing promising results that warrant further exploration into this compound .

Properties

IUPAC Name

ethyl 5-[(5-bromofuran-2-carbonyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN3O5S/c1-2-29-20(28)16-12-9-31-18(23-17(26)13-7-8-14(21)30-13)15(12)19(27)25(24-16)11-5-3-10(22)4-6-11/h3-9H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFSVKKFOGCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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